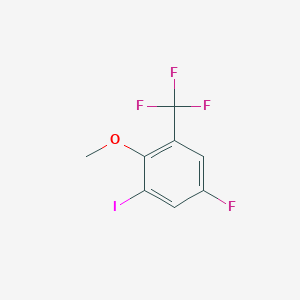
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is an organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether typically involves multiple steps, including halogenation and etherification reactionsThe final step involves the formation of the methyl ether through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds .
科学的研究の応用
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with unique electronic or optical properties.
作用機序
The mechanism by which 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability .
類似化合物との比較
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate: Used in the preparation of kinase inhibitors.
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Used as a pharmaceutical intermediate.
Uniqueness
4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications .
特性
分子式 |
C8H5F4IO |
|---|---|
分子量 |
320.02 g/mol |
IUPAC名 |
5-fluoro-1-iodo-2-methoxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IO/c1-14-7-5(8(10,11)12)2-4(9)3-6(7)13/h2-3H,1H3 |
InChIキー |
AMXKDSWLOGNIRN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1I)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


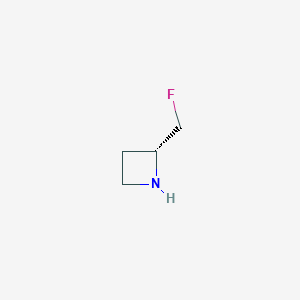
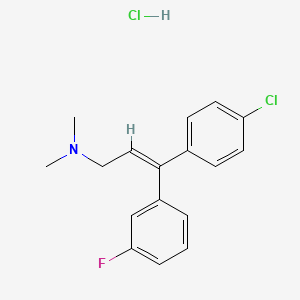
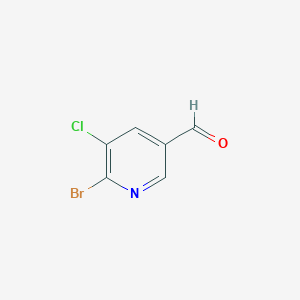
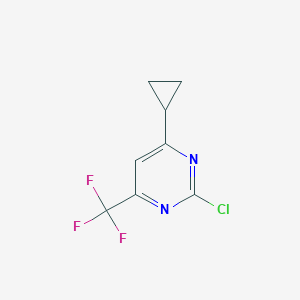
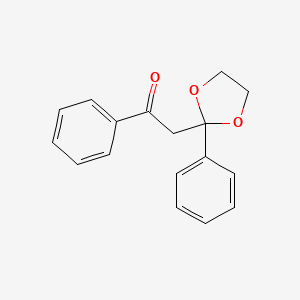
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
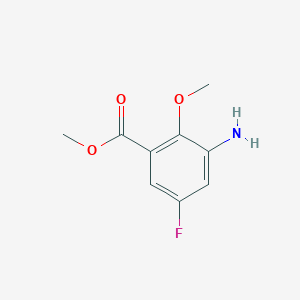
![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)
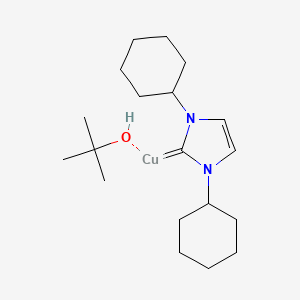
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
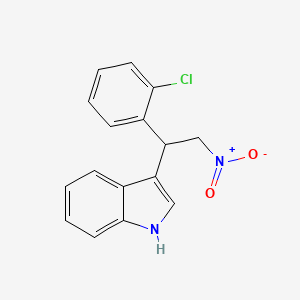
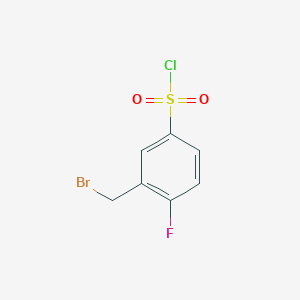
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)
